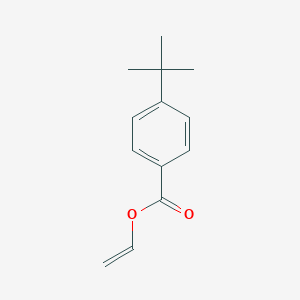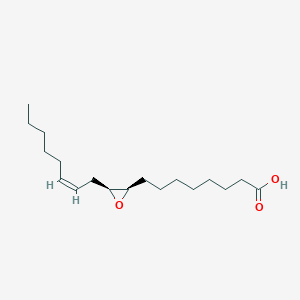
Adenosine 5'-diphosphate disodium salt
Overview
Description
Adenosine 5’-diphosphate disodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is involved in energy storage and nucleic acid metabolism through its conversion into adenosine triphosphate by adenosine triphosphate synthases . This compound also influences platelet activation by interacting with purinergic receptors .
Mechanism of Action
Target of Action
Adenosine 5’-diphosphate disodium salt, also known as ADP, primarily targets the purinergic G protein-coupled receptor P2Y12 . This receptor plays a crucial role in platelet activation .
Mode of Action
ADP interacts with its target, the P2Y12 receptor, to induce platelet aggregation . This interaction results in changes in the platelet activation state, promoting coagulation .
Biochemical Pathways
ADP is an adenine nucleotide involved in energy storage and nucleic acid metabolism . It is converted into ATP by ATP synthases , a process that is central to cellular energy metabolism . Furthermore, ADP affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .
Result of Action
The primary result of ADP’s action is the induction of platelet aggregation . This is a key step in the formation of blood clots, which are essential for preventing excessive bleeding following vascular injury .
Biochemical Analysis
Biochemical Properties
Adenosine 5’-diphosphate disodium salt interacts with various enzymes, proteins, and other biomolecules. It is involved in the activation of platelets through its interaction with purinergic receptors P2Y1, P2Y12, and P2X1 . These interactions are essential for cellular communication and signal transduction.
Cellular Effects
Adenosine 5’-diphosphate disodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it affects platelet activation, which is crucial for blood clotting .
Molecular Mechanism
At the molecular level, Adenosine 5’-diphosphate disodium salt exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an agonist for purinergic G protein-coupled receptor P2Y12 . It also influences enzyme activity, such as the activation of ATP synthases, which catalyze its conversion into ATP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine 5’-diphosphate disodium salt can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Adenosine 5’-diphosphate disodium salt can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Adenosine 5’-diphosphate disodium salt is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Adenosine 5’-diphosphate disodium salt is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Adenosine 5’-diphosphate disodium salt and its effects on activity or function are crucial aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Enzymatic Synthesis:
Step 1: Prepare a reaction mixture containing nicotinamide adenine dinucleotide or a suitable precursor, the appropriate enzyme (e.g., nicotinamide adenine dinucleotidease or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.
Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.
Step 3: Monitor the progress of the reaction using analytical methods like thin-layer chromatography or high-performance liquid chromatography.
Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.
Step 5: Purify the product using techniques like ion-exchange chromatography or preparative high-performance liquid chromatography.
-
Chemical Synthesis:
Step 1: Set up a reaction mixture containing the appropriate precursors, such as adenosine 5’-diphosphate and adenosine monophosphate, in the desired solvent system.
Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.
Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.
Step 4: Monitor the progress of the reaction using analytical techniques like thin-layer chromatography or high-performance liquid chromatography.
Step 5: Quench the reaction and isolate the adenosine 5’-diphosphate product using appropriate purification techniques, such as column chromatography or crystallization.
Chemical Reactions Analysis
Adenosine 5’-diphosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine 5’-triphosphate.
Reduction: It can be reduced to form adenosine 5’-monophosphate.
Substitution: It can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Requires nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Adenosine 5’-triphosphate.
Reduction: Adenosine 5’-monophosphate.
Substitution: Various adenosine derivatives depending on the nucleophile used.
Scientific Research Applications
Adenosine 5’-diphosphate disodium salt has numerous scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: Plays a crucial role in studying energy metabolism and nucleic acid synthesis.
Medicine: Used in platelet activation tests and as a therapeutic agent in certain medical conditions.
Industry: Employed in the production of nucleotides and other biochemical compounds
Comparison with Similar Compounds
Adenosine 5’-diphosphate disodium salt is unique due to its specific role in energy metabolism and platelet activation. Similar compounds include:
Adenosine 5’-monophosphate disodium salt: Involved in nucleic acid metabolism but has a different role in energy storage.
Adenosine 5’-triphosphate disodium salt: Directly involved in energy storage and transfer.
Adenosine 3’,5’-diphosphate disodium salt: Involved in sulfur and lipid metabolism
Properties
CAS No. |
16178-48-6 |
|---|---|
Molecular Formula |
C10H13N5Na2O10P2 |
Molecular Weight |
471.17 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
ORKSTPSQHZNDSC-IDIVVRGQSA-L |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Key on ui other cas no. |
16178-48-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Adenosine 5'-diphosphate disodium salt (ADP) contribute to the synthesis of novel materials?
A1: ADP can be used as an organic phosphorus source in the synthesis of inorganic materials. For example, researchers have demonstrated its utility in the microwave-assisted hydrothermal synthesis of amorphous calcium phosphate mesoporous microspheres (ACP-MSs) []. In this process, ADP plays a crucial role in the formation of the ACP-MSs, influencing their size and morphology. This highlights the potential of ADP in the green synthesis of biocompatible materials.
Q2: Can this compound be detected in biological samples, and if so, what does its altered function signify?
A2: While the provided research doesn’t focus on detecting ADP in biological samples, one study investigates its role in vasodilation []. The study found that in dogs with congestive heart failure, the vasodilatory response to ADP, an endothelium-dependent vasodilator, was significantly decreased. This suggests that ADP's function in mediating vasodilation might be impaired in the context of heart failure, potentially contributing to the circulatory problems associated with this condition.
Q3: Can this compound be utilized in drug delivery systems, and what advantages does it offer?
A3: Yes, ADP plays a role in synthesizing materials suitable for drug delivery. Research shows that ACP-MSs, synthesized using ADP, are efficient carriers for anticancer drugs like Doxorubicin []. Interestingly, these ACP-MSs exhibit pH-responsive drug release behavior, releasing the drug more readily in the acidic environment often found in tumor tissues. This targeted release mechanism holds promise for improving the efficacy and reducing the side effects of chemotherapy.
A4: Research demonstrates the use of a zinc complex, synthesized with a specific organic ligand, for the selective detection of various nucleotides, including ATP, ADP, GTP, and UTP []. This complex exhibits fluorescence at specific wavelengths when bound to these nucleotides, allowing for their differentiation and quantification. This approach highlights the potential of utilizing metal-organic frameworks in combination with specific recognition elements for developing highly sensitive and selective biosensors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane](/img/structure/B93151.png)


![1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one](/img/structure/B93158.png)









